molecular formula C22H25Cl2N3O3S B2691447 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride CAS No. 1215380-16-7

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride

Cat. No. B2691447
CAS RN: 1215380-16-7
M. Wt: 482.42
InChI Key: FDZSOBFXAOJQNF-UHFFFAOYSA-N
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Description

The compound “N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, nitrogen, and sulfur . It also contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .


Molecular Structure Analysis

The benzothiazole and morpholine rings in the compound are likely to contribute to its stability and reactivity. The presence of the chlorine atom could make the compound more electrophilic, making it more reactive towards nucleophiles .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzothiazoles are known to participate in a variety of chemical reactions, including cycloadditions and cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticonvulsant Agents : A study involved the synthesis of benzothiazole derivatives, including compounds with morpholino and imidazolyl derivatives, demonstrating promising anticonvulsant activities. These compounds were evaluated for their in vivo anticonvulsant and acute toxicity, showing the potential as lead anticonvulsant agents. Furthermore, in silico drug-likeness parameters and 3D pharmacophore measurements were also investigated, highlighting the compounds' potential for good drug absorption and brain penetration (Amir et al., 2012).

  • Hepatoprotective Effects : Another research explored the effects of a related compound on high-fat diet-induced hepatic lipid accumulation and inflammation, demonstrating significant improvements in serum triglyceride, glucose, alanine aminotransferase, and insulin levels. This study suggests the compound's potential in ameliorating hepatic lipid accumulation and inflammation through PPARα activation (Kim et al., 2018).

  • Antitumor Properties : Research on N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides showed that these compounds, prepared via reaction with morpholine, exhibited promising anticancer activity. This indicates their potential as new anticancer agents, highlighting the importance of the 1,3-thiazol-2-yl and morpholine moiety in antitumor activity (Horishny et al., 2020).

  • Antiulcer Activity : A series of 8H-indeno[1,2-d]thiazoles containing N-substituted amino groups, including morpholinopropylamino derivatives, were synthesized and evaluated for their anti-ulcerous activity. Certain derivatives showed a considerably stronger inhibitory behavior on hydrochloric acid-induced gastric ulcers than cetraxate hydrochloride, indicating their potential as anti-ulcer agents (Inoue et al., 1994).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some benzothiazole derivatives have been found to inhibit cyclooxygenase, an enzyme involved in inflammation .

Future Directions

Benzothiazole derivatives have been studied for their potential applications in various fields, including medicine and materials science . Future research could explore the potential uses of this specific compound.

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S.ClH/c23-18-8-4-9-19-21(18)24-22(30-19)26(11-5-10-25-12-14-28-15-13-25)20(27)16-29-17-6-2-1-3-7-17;/h1-4,6-9H,5,10-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZSOBFXAOJQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)COC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride

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